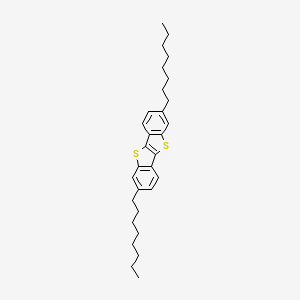
C8-BTBT
Descripción general
Descripción
2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT) is an organic semiconductor material . It has been used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light emitting diodes (OLEDs) . It has also been used as a hole transporting layer for perovskite solar cells .
Synthesis Analysis
The synthesis of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (this compound) involves the use of 1benzothieno3,2-bbenzothiophene (BTBT) as a starting compound. The synthesis process also involves the use of hydrazine hydrate and potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and grazing X-ray diffraction measurement (GIXRD) . The this compound lattice undergoes a transition from monoclinic to triclinic crystal system at temperatures below 160 K .Chemical Reactions Analysis
This compound has been used as a hole transporting layer in perovskite solar cells . The power conversion efficiency of the device with the this compound film was 22.45% with negligible hysteresis .Physical And Chemical Properties Analysis
This compound exhibits good solubility and impressive hole mobility . The band width enhancement is up to 8% under 2% of compressive strain along the x direction, and 14% under 4% of tensile strain along the y direction .Aplicaciones Científicas De Investigación
Cristales Semiconductores Orgánicos
C8-BTBT se utiliza en la preparación de matrices de cristales únicos altamente orientados . Estos cristales se cultivan mediante un método de solución de laboratorio, que es difícil de fabricar matrices de cristales en el sustrato . Los dispositivos basados en la matriz this compound así preparada tienen un rendimiento de hasta el 81%, una movilidad promedio de 2.5 cm² V⁻¹ s⁻¹, una movilidad máxima de 9.3 cm² V⁻¹ s⁻¹ y una relación de encendido/apagado de 10⁷ .
Transistores de Película Delgada
This compound se ha utilizado en la fabricación de transistores orgánicos de película delgada procesados en solución de alta movilidad . Esta aplicación se beneficia de la alta movilidad del compuesto, la fácil procesabilidad, la estabilidad ambiental y las buenas respuestas térmicas .
Crecimiento Epitaxial
This compound se ha utilizado en el crecimiento epitaxial en polipropileno isotáctico orientado . Este método facilita la fabricación a gran escala de matrices de cristales únicos altamente orientados con alta calidad .
Formación de Capas Múltiples
Las películas de this compound se han utilizado en la formación de capas múltiples inducidas por recocido para un mejor rendimiento eléctrico . La evolución estructural detallada puede determinar las condiciones óptimas para formar películas cristalinas uniformes de gran área .
Comportamientos Fotosinápticos
This compound se ha utilizado en heteroestructura híbrida de nanohilo this compound/InGaAs para comportamientos fotosinápticos artificiales
Mecanismo De Acción
Target of Action
C8-BTBT, also known as 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole, is an organic semiconductor . Its primary targets are electronic devices, particularly organic thin-film transistors (OTFTs) . It plays a crucial role in the development of next-generation lightweight, stretchable, and wearable optoelectronic organic devices .
Mode of Action
This compound interacts with its targets by forming a thin film that can be used as a p-type semiconductor . This interaction is facilitated by its high charge mobility . The compound’s mode of action involves the formation of highly ordered standing molecules, which create an outward pointing dipole layer .
Biochemical Pathways
For instance, the compound undergoes a process known as directional crystallization, which controls the crystalline morphology of thin films . This process is influenced by factors such as spin-coating concentration, gradient magnitude, and cooling rate .
Pharmacokinetics
For instance, the compound can be spin-coated onto a substrate to form films of arbitrary thicknesses . Its stability and performance can be enhanced by processes such as annealing .
Result of Action
The result of this compound’s action is the formation of high-quality, large-scale single crystalline thin films . These films exhibit high charge mobility , leading to improved performance of electronic devices . For example, devices based on this compound have shown a yield of up to 81%, an average mobility of 2.5 cm²/Vs, a maximum mobility of 9.3 cm²/Vs, and an on/off ratio of 10^7 .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature gradient during the directional crystallization process affects the morphology of the resulting thin films . Additionally, the compound’s performance and stability can be influenced by humidity levels . For example, a thinner this compound hole transporting layer (HTL) effectively protected the perovskite layer from moisture, resulting in better shelf-life stability for un-encapsulated perovskite solar cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGIVGUASXDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of C8-BTBT?
A1: this compound, or 2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole, has a molecular formula of C32H44S2 and a molecular weight of 492.8 g/mol.
Q2: Why is this compound considered a promising organic semiconductor?
A2: this compound demonstrates high carrier mobility, exceeding that of amorphous silicon, making it suitable for high-performance organic electronics. [] This property stems from its strong π-π stacking ability and highly ordered crystalline structure in thin films. [, ]
Q3: How does the choice of substrate influence this compound thin film growth?
A3: The substrate significantly impacts this compound film morphology and molecular orientation. For instance, this compound exhibits a Vollmer-Weber (V-W) growth mode on HOPG with an ultrathin C60 interlayer. [] On Cu (100), it initially displays a lying-down orientation, transitioning to a standing-up configuration in thicker films, indicating an Stranski-Krastanov growth mode. []
Q4: How does this compound interact with different buffer layers?
A4: Buffer layers can modify this compound's electronic structure and film growth. MoO3, for example, enhances hole injection by bending the electronic structure of this compound upward, reducing the hole injection barrier. [] Ultrathin CYTOP buffer layers, annealed at low temperatures, can improve OFET performance by reducing contact resistance without affecting the active layer. []
Q5: What is the impact of temperature on this compound thin films?
A5: Temperature significantly affects this compound film morphology. Studies have shown reversible, temperature-driven dewetting and layer-by-layer formation of this compound films on silica surfaces. [] Heating below the smectic phase transition leads to dewetting, while approaching the transition causes rewetting in discrete monolayers. []
Q6: Does UV-Ozone treatment impact this compound thin-film transistors?
A6: UV-Ozone treatment of the dielectric SiO2 surface improves the performance of solution-processed this compound-OTFTs. [] This treatment modifies surface energy and wettability, cleans the SiO2 surface, and promotes highly ordered this compound film growth, leading to a hole mobility of 6.50 cm2 (V s)−1 at room temperature. []
Q7: What types of devices have been fabricated using this compound?
A7: this compound has been utilized in various organic electronic devices, including organic thin-film transistors (OTFTs) [, , , , ], organic photovoltaics (OPVs) [], organic photodetectors [], and organic spin valves. []
Q8: How does molecular orientation affect this compound device performance?
A8: The orientation of this compound molecules significantly impacts device performance, particularly charge carrier mobility. Standing-up configurations generally lead to higher mobilities compared to lying-down orientations. [, ] Controlling the molecular orientation during film deposition is crucial for optimizing device efficiency. []
Q9: How do this compound based phototransistors perform?
A9: this compound polycrystalline films, fabricated using an “off-center spin-coating” method, have demonstrated high carrier mobility, leading to the development of highly sensitive phototransistors. [] These phototransistors exhibit a high average hole carrier mobility of 25 cm2 V−1 s−1. [] Furthermore, hybrid phototransistors combining this compound with CH3NH3PbI3 nanoparticles have shown dual-band spectral response with high responsivity, making them promising for secure communication applications. []
Q10: What are the advantages of using this compound in lateral hole-collecting organic solar cells?
A10: The high hole mobility of this compound (reaching 0.8 cmVs) enables efficient lateral hole collection in organic solar cells. [] This is crucial for overcoming the short carrier diffusion lengths typically observed in organic semiconductors. []
Q11: Can this compound be used in flexible electronics?
A11: Yes, this compound's ability to form high-quality thin films at low temperatures makes it suitable for flexible substrates. Ultrathin this compound single crystal microribbons, combined with high-k polymer insulators, have enabled low-voltage, high-performance flexible OFETs with excellent bending stability. []
Q12: How has computational chemistry been employed in this compound research?
A12: Computational methods, including Density Functional Theory (DFT) calculations, have been used to study the electronic structure of this compound, particularly in the context of heterojunctions. [] These calculations provide insights into charge transfer, dielectric screening, and band alignment at the interface between this compound and other materials. []
Q13: Can you elaborate on the use of molecular dynamics in understanding this compound properties?
A13: Molecular dynamics simulations have been instrumental in studying the thermal conductivity of this compound and its derivatives. [] These simulations reveal significant thermal conductivity along the interlayer direction, albeit lower than that of its non-alkylated counterpart, BTBT. [] This information is crucial for understanding heat management in this compound based devices.
Q14: What are the current research directions for improving this compound based devices?
A14: Current research focuses on optimizing this compound film morphology, controlling molecular orientation, and developing novel device architectures to further enhance carrier mobility and device performance. [, ] Investigating doping strategies and understanding the impact of defects on charge transport are also active research areas. [, ]
Q15: What are the challenges associated with large-scale production of this compound based devices?
A15: One of the main challenges lies in developing cost-effective and scalable fabrication techniques for high-quality this compound thin films with controlled morphology and molecular orientation. [] Ensuring long-term device stability and minimizing performance variations among devices are also critical factors for commercialization. []
Q16: What is known about the environmental impact of this compound?
A16: Currently, limited information is available regarding the environmental impact and degradation of this compound. Further research is needed to assess its ecotoxicological effects and develop sustainable manufacturing and disposal practices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


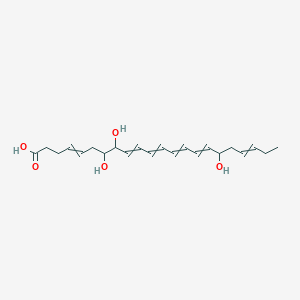
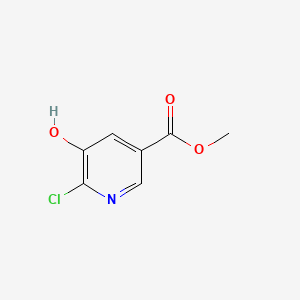
![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)




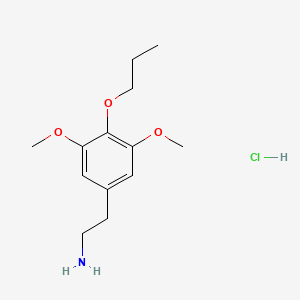
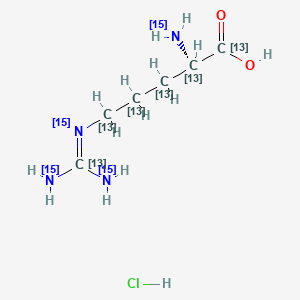
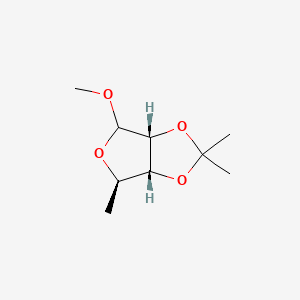
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)
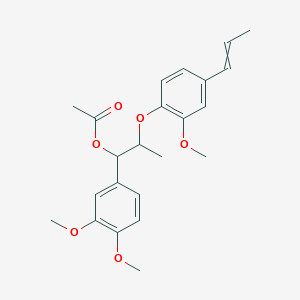
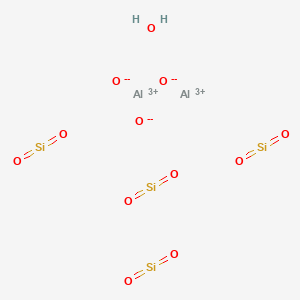
![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)
